molecular formula C20H17NOS B13828456 1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-

1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-

Cat. No.: B13828456
M. Wt: 319.4 g/mol
InChI Key: XZWIBDMQQJWNKK-DDQZDWCKSA-N
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Description

1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- is a complex organic compound with a unique structure that combines elements of indene and benzothiazole

Preparation Methods

The synthesis of 1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indene and benzothiazole precursors, followed by their condensation under specific conditions. Common reagents used in these reactions include acids, bases, and solvents that facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogens or other nucleophiles.

    Condensation: This reaction involves the combination of the compound with other molecules to form larger structures, often facilitated by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives and analogs of the original compound.

Scientific Research Applications

1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as cancer treatment and antimicrobial activity.

    Industry: The compound is investigated for its use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- can be compared with other similar compounds, such as:

    Indene derivatives: These compounds share the indene core structure but differ in their functional groups and substituents.

    Benzothiazole derivatives: These compounds have the benzothiazole core and vary in their side chains and functional groups.

    Other heterocyclic compounds: Compounds with similar ring structures but different heteroatoms or substituents.

The uniqueness of 1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- lies in its combined indene and benzothiazole structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C20H17NOS

Molecular Weight

319.4 g/mol

IUPAC Name

(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3H-inden-1-one

InChI

InChI=1S/C20H17NOS/c1-2-21-17-9-5-6-10-18(17)23-19(21)12-11-15-13-14-7-3-4-8-16(14)20(15)22/h3-12H,2,13H2,1H3/b15-11+,19-12-

InChI Key

XZWIBDMQQJWNKK-DDQZDWCKSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CC4=CC=CC=C4C3=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CC4=CC=CC=C4C3=O

Origin of Product

United States

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